molecular formula C11H17NO6 B3339323 N-Acetyl-1-O-propargyl-alpha-D-glucosamine CAS No. 1000593-95-2

N-Acetyl-1-O-propargyl-alpha-D-glucosamine

Cat. No.: B3339323
CAS No.: 1000593-95-2
M. Wt: 259.26 g/mol
InChI Key: LNFVQZQJEGUHLW-ILAIQSSSSA-N
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Description

N-Acetyl-1-O-propargyl-alpha-D-glucosamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in various human tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-O-propargyl-alpha-D-glucosamine typically involves the acetylation of glucosamine followed by the introduction of the propargyl group. One common method includes the use of N-acetylglucosamine as a starting material, which undergoes a series of chemical reactions to introduce the propargyl group at the 1-O position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and propargylation processes .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-1-O-propargyl-alpha-D-glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-acetylglucosamine derivatives with additional functional groups, while reduction reactions can produce deoxygenated derivatives with enhanced biological activity .

Scientific Research Applications

N-Acetyl-1-O-propargyl-alpha-D-glucosamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology, it is used to study cellular processes and metabolic pathways involving amino sugars. In medicine, it has potential therapeutic applications for treating inflammatory diseases and joint disorders. In industry, it is utilized in the production of biocompatible materials and as a precursor for the synthesis of bioactive compounds .

Mechanism of Action

The mechanism of action of N-Acetyl-1-O-propargyl-alpha-D-glucosamine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and lysosomal acid glucosylceramidase, which play key roles in various physiological processes. By inhibiting these enzymes, the compound can modulate cellular functions and exert therapeutic effects. Additionally, it can interact with lectins and glycoproteins, influencing cell signaling and immune responses .

Comparison with Similar Compounds

N-Acetyl-1-O-propargyl-alpha-D-glucosamine can be compared with other similar compounds, such as N-acetylglucosamine and N-acetylgalactosamine. While all these compounds share the N-acetyl group, the presence of the propargyl group in this compound makes it unique. This structural difference enhances its chemical reactivity and potential applications. Similar compounds include:

This compound stands out due to its unique combination of functional groups, which confer distinct properties and broaden its range of applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-ynoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h1,7-11,13,15-16H,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVQZQJEGUHLW-ILAIQSSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC#C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC#C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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